- Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver MicrosomesChirality, 2013, 25(1), 43-47,
Cas no 93-35-6 (Umbelliferone)
Umbelliferone (7-hydroxycoumarin), a natural product of coumarin family, is a fluorescent compound that can be used as sunscreen
Umbelliferone structure
Umbelliferone Properties
Names and Identifiers
-
- 7-Hydroxycoumarine
- SKIMMETIN
- Z-LIGUSTILIDE
- UMBELLIFERON
- AKOS 213-68
- 7-HYDROXYCOUMARIN
- 7-Hydroxy-2H-1-benzopyran-2-one
- 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
- Umbelliferone
- 7-Hydroxy-2H-chromen-2-one
- Umbelliferone (7-Hydroxycoumarin)
- UMBELLIFERONE(P)
- UMBELLIFERONE(RG)
- UMBELLIFERONE(RG) PrintBack
- 7 HC
- 7-hydroxy-coumarin
- 7-hydroxy-coumarine
- Dichrin A
- Hydramgin
- HYDRANGIN
- Hydrangine
- Skimmetine
- umberlliferone
- [ "7-Hydroxycoumarin" ]
- 7-Oxycoumarin
- 2H-1-Benzopyran-2-one, 7-hydroxy-
- beta-Umbelliferone
- 7-hydroxychromen-2-one
- Coumarin, 7-hydroxy-
- NSC19790
- 7H-1-Benzopyran-7-one, 2-hydroxy-
- 60Z60NTL4G
- 7-hydroxy-1-benzopyran-2-one
- 7-HC
- CHE
- 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy- (7CI, 8CI)
- 7-Hydroxy-2-chromenone
- 7-Hydroxycoumarin
- 7-Hydroxylcoumarin
- Hydrangin
- NSC 19790
- Skimmetin
- EINECS 202-240-3
- BDBM50174558
- Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
- HMS2271N09
- NCGC00095801-07
- NS00001324
- F0722-0129
- ACon1_000219
- SDCCGMLS-0066941.P001
- Q416196
- NCGC00178691-02
- 7-hydroxycumarin
- Coumarin derivative, 3a
- NCGC00178691-01
- 7-hydroxycoumarin, 14C-labeled
- BRN 0127683
- CCRIS 3591
- CHEBI:27510
- H0236
- BIDD:ER0671
- 2-Hydroxy-7H-chromen-7-one
- HY-N0573
- UMBELLIFERONE [WHO-DD]
- MFCD00006878
- Umbelliferone (Hydrangin, Skimmetin)
- A844525
- 07L
- 7-Hydroxy Coumarin ,(S)
- Umbelliferone, 99%
- NCGC00095801-03
- 7-hydroxy coumarin
- SPBio_002083
- 5-18-01-00386 (Beilstein Handbook Reference)
- STR04824
- 142044-47-1
- SY001924
- BIDD:PXR0126
- AI3-38054
- 7-hydroxy-chromen-2-one
- UMBELLIFERONE [MI]
- Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
- InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
- DTXCID9031199
- C09315
- SMR000112324
- NSC-019790
- Umbelliferone, analytical standard
- FT-0621430
- BRD-K87991767-001-03-8
- SPECTRUM231084
- MLS002207035
- MEGxp0_000814
- DTXSID5052626
- 1ST11436
- Spectrum3_000751
- U-3000
- AC-18399
- HMS3741M03
- NCI60_001646
- KBio3_001582
- BB 0218364
- BSPBio_002362
- NCGC00095801-01
- BRD-K87991767-001-02-0
- CCG-39436
- s3675
- Spectrum2_001962
- NCGC00095801-02
- Z57150899
- AC-34707
- NSC-19790
- CHEMBL51628
- Umbelliferone, Vetec(TM) reagent grade, 98%
- .beta.-Umbelliferone
- UNII-60Z60NTL4G
- CS-D1186
- AKOS000120867
- 93-35-6
- 7-hydroxycournarin
- 7 OH COUMARIN
- 7-hydroxycoumarin sulphate
- 7-Hydroxycoumarin;Hydrangin;NSC 19790
- beta -umbelliferone
- 32922-68-2
- EN300-18075
- A801734
- 7-Hydroxy-2H-chromen-2-one #
- HMS1607M21
- 7-oxidanylchromen-2-one
- SCHEMBL22018
- ConMedNP.2147
- Dataset-S1.174
- ConMedNP.2146
- MLSMR
- 7-Hydroxycoumarin,98%
- DB-014673
- AURAPTENE_met001
- BBL027620
- ALBB-021296
- STK331042
- +Expand
-
- MFCD00006878
- ORHBXUUXSCNDEV-UHFFFAOYSA-N
- 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
- O=C1C=CC2C(=CC(=CC=2)O)O1
- 0127683
Computed Properties
- 162.031694g/mol
- 0
- 1.6
- 1
- 3
- 0
- 162.031694g/mol
- 162.031694g/mol
- 46.5Ų
- 12
- 222
- 0
- 0
- 0
- 0
- 0
- 1
- 5
- 0
- 162.14
Experimental Properties
- 1.49860
- 50.44000
- 9847
- 1.5380 (estimate)
- 1 g/100 mL (100 ºC)
- 248.82°C (rough estimate)
- 230 °C (dec.) (lit.)
- 181
- 2768
- dioxane: soluble
- Yellow powder
- 1g of product is soluble in about 100ml of boiling water, easily soluble in ethanol, chloroform, acetic acid, soluble in dilute alkali, slightly soluble in ether. The solution shows blue fluorescence.
- 7.11(at 25℃)
- 320nm
- Non/ uorescence (6.5) to blue / uorescence (8.0)
- 1.2599 (rough estimate)
Umbelliferone Security Information
- GHS07
- GN6820000
- 3
- S26-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 36/37/38
- Warning
Umbelliferone Customs Data
- 29322980
-
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Umbelliferone Price
Umbelliferone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: NADPH , NADP , Magnesium chloride , Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide , Water ; pH 7.4, 37 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Ethanol ; rt
Reference
- Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imagingTetrahedron Letters, 2009, 50(33), 4769-4772,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Samarium , Iodine Solvents: Methanol
Reference
- Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactamsSynlett, 1995, (12), 1261-3,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Zinc , Zinc iodide Catalysts: 1,2-Bis(diphenylphosphino)ethane , Cobalt dibromide Solvents: Acetonitrile ; 10 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Reference
- Low-Valent Cobalt-Catalyzed Deprotection of AllyloxyarenesEuropean Journal of Organic Chemistry, 2022, 2022(43),,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ; 24 h, 37 °C
Reference
- Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing MetathesisCatalysis Letters, 2014, 144(3), 373-379,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Sulfolane ; rt → 160 °C; 7 h, 150 - 160 °C; rt → 80 °C
Reference
- Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethersSynthetic Communications, 2010, 40(12), 1765-1771,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 1 h, reflux
Reference
- Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formateTetrahedron Letters, 2006, 47(32), 5807-5810,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 1.0 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acidChemistry Letters, 2003, 32(8), 704-705,
Synthetic Circuit 9
Reaction Conditions
Reference
- Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl functionTetrahedron Letters, 1981, 22(4), 335-6,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
Reference
- Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethersJournal of Organic Chemistry, 1999, 64(26), 9719-9721,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 4 h, 22 °C
Reference
- A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy CinnamatesMacromolecular Rapid Communications, 2021, 42(13),,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Dirhodium tetraacetate Solvents: Formic acid , Water ; 3 h, 100 °C
Reference
- Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond ActivationJournal of Organic Chemistry, 2015, 80(22), 11544-11550,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Bis[2-[[[3-(trimethoxysilyl)propyl]imino-κN]methyl]phenolato-κO]cobalt (mesoporous silica-supported) Solvents: Methanol ; 1.5 h, rt
Reference
- A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetatesTetrahedron Letters, 2009, 50(52), 7256-7258,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 5 min, 80 °C
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
Reference
- One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivativesSynthetic Communications, 2009, 39(9), 1666-1678,
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Iodocyclohexane Solvents: Dimethylformamide ; 4 h, rt → 120 °C
Reference
- Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffoldMolecular Diversity, 2013, 17(4), 651-659,
Umbelliferone Raw materials
- Resorcinol monoacetate
- 2H-1-Benzopyran-2-one,7-(acetyloxy)-
- 7-Prenyloxycoumarin
- ethyl 2-chloroacetate
- propanedioic acid
- 2-Propenoic acid, 3-(2,4-dihydroxyphenyl)-, ethyl ester, (2E)-
- 2-Propenoic acid, 2-ethenyl-5-hydroxyphenyl ester
- 2H-1-Benzopyran-2-one,7-(2-propen-1-yloxy)-
- D-Tetrahydropalmatine
- Rotundine
- Herniarin
- methyl (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- Malic acid
- 2,4-Dihydroxybenzaldehyde
Umbelliferone Preparation Products
- Acetaminophen (103-90-2)
- Morphinan-3-ol,17-methyl-, (9a,13a,14a)- (125-73-5)
- 6-Hydroxytaxol (153212-75-0)
- 6-Hydroxy Chlorzoxazone (1750-45-4)
- 4-Hydroxytolbutamide (5719-85-7)
- 6,17-Dihydroxy-6b,17b-androst-4-en-3-one (62-99-7)
- 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) (92340-57-3)
- Umbelliferone (93-35-6)
Umbelliferone Suppliers
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Umbelliferone Related Literature
-
1. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reactionFelipe Vitório,Thiago Moreira Pereira,Rosane Nora Castro,Guilherme Pereira Guedes,Cedric Stephan Graebin,Arthur Eugen Kümmerle New J. Chem. 2015 39 2323
-
P. Thasnim,D. Bahulayan New J. Chem. 2017 41 13483
-
Zhaobing Guan,Manman Ding,Yao Sun,Sisi Yu,Ao Zhang,Shuguang Xia,Xiaosong Hu,Yawei Lin RSC Adv. 2017 7 19707
-
Carlos Rodriguez Arza,Pablo Froimowicz,Hatsuo Ishida RSC Adv. 2015 5 97855
-
Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846
-
A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531
-
Kiran Bajaj,Karishma Pidiyara,Shahid Khan,Prabhat N. Jha,Rajeev Sakhuja,Dalip Kumar Org. Biomol. Chem. 2021 19 7695
-
María C. Gutiérrez,Arthur Sleegers,Helen D. Simpson,Véronique Alphand,Roland Furstoss Org. Biomol. Chem. 2003 1 3500
-
Parul Chauhan,Makthala Ravi,Shikha Singh,Prashant Prajapati,Prem P. Yadav RSC Adv. 2016 6 109
-
Raihana Imran Khan,Kasi Pitchumani RSC Adv. 2016 6 20269
93-35-6 (Umbelliferone) Related Products
- 91-64-5(2H-Chromen-2-one)
- 92-48-8(6-Methylcoumarin)
- 92-61-5(7-Hydroxy-6-methoxy-2H-chromen-2-one)
- 120-08-1(6,7-Dimethoxycoumarin)
- 305-01-1(6,7-Dihydroxy-2H-chromen-2-one)
- 486-21-5(Isofraxidin)
- 486-35-1(7,8-Dihydroxycoumarin)
- 487-06-9(5,7-Dimethoxycoumarin)
- 531-59-9(7-Methoxy-2H-chromen-2-one)
- 574-84-5(7,8-Dihydroxy-6-methoxy-2H-chromen-2-one)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-35-6)7-Hydroxycoumarin
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:93-35-6)Umbelliferone
99%
500g
394.0